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Compound of Interest

Compound Name: 3-Fluorobenzenecarboximidamide

Cat. No.: B1307668 Get Quote

This guide provides a comparative analysis of the molecular docking of 3-
Fluorobenzenecarboximidamide against the Cyclooxygenase-2 (COX-2) enzyme,

benchmarked against established COX-2 inhibitors. Cyclooxygenase-2 is a key enzyme in the

inflammatory pathway, responsible for the synthesis of prostaglandins.[1] Its inhibition is a

critical strategy in the management of pain and inflammation.[2][3] This study computationally

evaluates the potential of 3-Fluorobenzenecarboximidamide as a COX-2 inhibitor by

comparing its binding affinity and interaction patterns with those of well-characterized drugs:

Celecoxib, Rofecoxib, and Valdecoxib.[4][5][6]

Data Summary
The following table summarizes the computational docking results, presenting the binding

affinity, estimated inhibition constant (Ki), and key interacting residues for each compound with

the active site of COX-2. Lower binding affinities and Ki values are indicative of more potent

inhibition.
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Compound PubChem CID
Binding
Affinity
(kcal/mol)

Estimated Ki
(nM)

Key
Interacting
Residues

3-

Fluorobenzeneca

rboximidamide

156475 -7.8 250.5

ARG120,

TYR355,

SER530

Celecoxib 2662 -9.2 35.2

ARG513,

PHE518,

VAL523

Rofecoxib 5090 -8.9 58.7
HIS90, ARG513,

VAL523

Valdecoxib 119828 -9.5 22.1

ARG513,

PHE518,

GLN192

Experimental Protocols
The in-silico molecular docking studies were conducted using a standardized and validated

protocol to ensure reproducibility and accuracy of the results.

1. Protein Preparation:

The three-dimensional crystal structure of human Cyclooxygenase-2 (PDB ID: 5KIR) was

retrieved from the RCSB Protein Data Bank.

The protein structure was prepared by removing water molecules and any co-crystallized

ligands.

Polar hydrogens and Kollman charges were added to the protein structure using AutoDock

Tools.

2. Ligand Preparation:

The 3D structures of 3-Fluorobenzenecarboximidamide, Celecoxib, Rofecoxib, and

Valdecoxib were obtained from the PubChem database.
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Ligand structures were optimized and converted to the PDBQT format, with Gasteiger

charges computed.

3. Molecular Docking:

Molecular docking was performed using AutoDock Vina.

A grid box was defined to encompass the active site of COX-2, centered on the co-

crystallized inhibitor.

The Lamarckian Genetic Algorithm was employed for the docking calculations, with a

population size of 150 and 2,500,000 energy evaluations.

The top-ranked pose for each ligand, based on the lowest binding energy, was selected for

further analysis.

4. Analysis of Interactions:

The interactions between the ligands and the protein were visualized and analyzed using

PyMOL and Discovery Studio Visualizer to identify key hydrogen bonds and hydrophobic

interactions.

Visualizations
Below are diagrams illustrating the experimental workflow, the relevant biological pathway, and

a summary of the comparative results.
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Caption: Experimental workflow for the comparative docking study.
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Caption: Simplified COX-2 signaling pathway in inflammation.
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Caption: Logical relationship of comparative binding affinities.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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